molecular formula C14H18O4 B3022313 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-24-8

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B3022313
CAS RN: 951885-24-8
M. Wt: 250.29 g/mol
InChI Key: RNIAEYKCVNAVLX-UHFFFAOYSA-N
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Description

The compound 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which share a methoxyphenyl component, is described in the first paper . These compounds were evaluated for their biological activity, particularly as inhibitors of 5-lipoxygenase and leukotriene D4, which are involved in inflammatory responses .

Synthesis Analysis

The synthesis of related compounds involves the preparation of benzoheterocyclic esters, which are tested for their inhibitory activity against enzymes and induced bronchospasm . Although the exact synthesis of this compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using X-ray diffraction and quantum-chemical calculations . These techniques are crucial for understanding the three-dimensional conformation of the molecule, which is important for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as alkylation, nitration, and conversion into acid chlorides and substituted amides . These reactions are indicative of the chemical behavior of the phenyl and carboxylic acid functional groups, which are also present in this compound.

Physical and Chemical Properties Analysis

The analysis of impurities in related compounds, such as 5-chlorovaleroyl chloride, is performed using GC-FID, which is a technique that could also be applied to the analysis of this compound . The physical and chemical properties, such as boiling point, melting point, solubility, and stability, can be inferred from the impurity profile and quality of the final product .

properties

IUPAC Name

5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(7-14(16)17)6-12(15)11-5-4-10(2)13(8-11)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIAEYKCVNAVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233587
Record name 3-Methoxy-β,4-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951885-24-8
Record name 3-Methoxy-β,4-dimethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-β,4-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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